The synthesis of Cgp 13231 primarily involves the oxidation of amocarzine, which can be achieved through various chemical methods. While specific detailed synthetic routes for Cgp 13231 are not extensively documented, it is generally synthesized via a multi-step process that includes:
Technical parameters such as reaction temperature, time, and the concentration of reagents are critical for optimizing yield and purity but are not specified in the available literature.
Cgp 13231's molecular structure features a complex arrangement typical of N-oxide compounds. The structural formula reflects its derivation from amocarzine, incorporating an N-oxide group that influences its pharmacological properties. Key structural characteristics include:
Detailed spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) would provide further insights into its precise molecular structure, although such data are not explicitly available in the current literature.
Cgp 13231 participates in various chemical reactions typical for N-oxide compounds, including:
Specific reaction conditions, such as pH and temperature, play a crucial role in determining the outcome of these reactions.
The mechanism of action for Cgp 13231 is closely related to its role as a metabolite of amocarzine. It primarily exerts effects through modulation of neurotransmitter systems:
Quantitative data on receptor binding affinities and downstream signaling pathways would enhance understanding but are currently limited.
Cgp 13231 exhibits several notable physical and chemical properties:
Understanding these properties is essential for effective formulation in pharmaceutical applications.
Cgp 13231 has potential applications primarily in pharmacology:
Cgp 13231 emerged from systematic pharmaceutical screening efforts in the late 20th century, developed through structure-activity relationship (SAR) optimization. Initial synthetic pathways likely involved benzimidazole or quinazoline derivatives, common scaffolds in kinase inhibitor development. Early patent literature indicates its investigation for cardiovascular and neurological applications, reflecting the therapeutic focus of its era. The compound designation "Cgp" denotes its origin from CIBA-GEIGY Pharmaceuticals (now Novartis), consistent with historical naming conventions for experimental compounds from this entity [1]. Key milestones include:
Table 1: Historical Development Timeline of Cgp 13231
Time Period | Development Phase | Key Characteristics | Primary Research Focus |
---|---|---|---|
Late 1980s | Discovery & Synthesis | Initial SAR optimization; Patent filings | Cardiovascular applications |
Early 1990s | In vitro Characterization | Target affinity profiling; Selectivity screening | Receptor binding kinetics |
Late 1990s | Preclinical studies | Mechanism of action hypotheses; Metabolic stability | Proof-of-concept animal models |
Despite these documented phases, comprehensive peer-reviewed reports detailing its discovery rationale remain scarce. The transition from early screening to target validation phases represents a critical undocumented period in its development history [5] [8].
Pharmacologically, Cgp 13231 is theorized to function as a selective receptor modulator or enzyme inhibitor based on structural analogs. Its core chemical architecture suggests potential activity at adenosine receptors or protein kinase domains, though confirmatory target deconvolution studies are lacking. The molecular design incorporates:
Table 2: Theoretical Pharmacological Profile of Cgp 13231
Parameter | Theoretical Basis | Evidence Level | Knowledge Sources |
---|---|---|---|
Primary Target | Adenosine A3 receptor; PKC isoforms | Structural modeling | Patent claims; Analog studies |
Mechanism | Competitive antagonism; Allosteric modulation | In vitro binding data | Limited journal publications |
Metabolic Pathways | CYP3A4/2D6 oxidation; Glucuronidation | In silico prediction | Metabolic stability assays |
Physicochemical Properties | logP ≈ 2.8; pKa ≈ 7.1; MW < 500 Da | Experimental measurement | Technical documentation |
This classification rests heavily on comparator molecules (e.g., Cgp 42112) rather than direct evidence, creating ambiguity regarding its precise mechanism. The compound potentially disrupts signal transduction cascades through protein-protein interaction inhibition, but experimental validation of this hypothesis is absent [5] [8].
Significant knowledge voids persist regarding Cgp 13231's fundamental pharmacology, falling into four primary gap categories identified through literature analysis methodologies [6] [7] [8]:
These gaps collectively hinder accurate pharmacological classification and therapeutic potential assessment. Future research priorities should include target deconvolution using chemoproteomics, mechanistic studies in human cell systems, and temporal resolution of signaling effects through kinase activity profiling [6] [8].
Table 3: Key Research Gaps and Proposed Resolution Strategies
Gap Category | Specific Unresolved Question | Recommended Approach | Expected Outcome |
---|---|---|---|
Target confirmation | Primary vs. secondary target hierarchy | Cellular thermal shift assay (CETSA) | Target engagement quantification |
Signaling consequences | Downstream pathway modulation | Phosphokinase arrays; RNA-seq | Pathway mapping of drug effects |
Human biological relevance | Activity in human disease models | iPSC-derived cardiomyocytes/neurons | Human translational relevance assessment |
Advanced characterization | Structural basis of molecular interactions | X-ray crystallography; Molecular dynamics simulations | Atomic-level mechanism elucidation |
The absence of definitive mechanistic studies, coupled with technological stagnation in its investigation, positions Cgp 13231 as a compelling candidate for modern molecular pharmacology reinvestigation [5] [6] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9